Vericiguat - 1350653-20-1

Vericiguat

Catalog Number: EVT-285988
CAS Number: 1350653-20-1
Molecular Formula: C19H16F2N8O2
Molecular Weight: 426.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vericiguat is a novel oral stimulator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. [] It acts by directly stimulating sGC, leading to increased production of cyclic guanosine monophosphate (cGMP), a crucial secondary messenger involved in vasodilation, anti-inflammatory, and anti-fibrotic processes. [, ] Unlike nitrates, which act as NO donors, vericiguat stimulates sGC even in the presence of oxidative stress, which often impairs NO bioavailability in cardiovascular diseases. [] This characteristic makes vericiguat a valuable tool for studying sGC-dependent pathways and their therapeutic potential in various disease models.

M-1 (Vericiguat N-glucuronide)

Compound Description: M-1 is the major metabolite of Vericiguat, formed by N-glucuronidation. [] It is pharmacologically inactive. []

Relevance: M-1 is directly relevant to understanding the metabolic fate of Vericiguat in the body. While not a soluble guanylate cyclase (sGC) stimulator like Vericiguat, its presence is indicative of Vericiguat metabolism. []

Riociguat

Compound Description: Riociguat is a soluble guanylate cyclase (sGC) stimulator. []

Relevance: Riociguat shares a similar mechanism of action with Vericiguat, stimulating sGC. Understanding its pharmacokinetic and pharmacodynamic properties helped inform the development and dose selection of Vericiguat. []

Nelociguat

Compound Description: Nelociguat is a soluble guanylate cyclase (sGC) stimulator. []

Relevance: Similar to Riociguat, Nelociguat's properties as an sGC stimulator were used in comparative analysis during the development of Vericiguat. []

Isosorbide Mononitrate

Compound Description: Isosorbide mononitrate is a long-acting nitrate used for angina prophylaxis in chronic coronary syndromes (CCS). []

Relevance: Isosorbide mononitrate is often prescribed to patients with heart failure who also have CCS. Studies investigated the safety and pharmacodynamic interactions of combining Isosorbide mononitrate with Vericiguat. []

Nitroglycerin

Compound Description: Nitroglycerin is a short-acting nitrate used for the treatment of acute angina pectoris. []

Relevance: Similar to Isosorbide mononitrate, Nitroglycerin is used for angina in patients who may also be taking Vericiguat for heart failure. Studies assessed the safety and potential pharmacodynamic interactions of co-administering these drugs. []

Apigenin

Compound Description: Apigenin is a naturally occurring flavonoid with potential pharmacological activity. []

Relevance: Research explored the potential pharmacokinetic interaction between Apigenin and Vericiguat, showing that Apigenin might affect Vericiguat metabolism and plasma levels. []

Sacubitril/Valsartan

Compound Description: Sacubitril/Valsartan is a combination medication used in heart failure treatment, comprising a neprilysin inhibitor (Sacubitril) and an angiotensin II receptor blocker (Valsartan). [, ]

Relevance: Sacubitril/Valsartan is part of the guideline-directed medical therapy for heart failure, often used concurrently with Vericiguat. Studies investigated the safety and potential for drug-drug interactions between these therapies. [] Comparisons of their relative efficacy in treating HFrEF have also been conducted. [, ]

Dapagliflozin

Compound Description: Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in heart failure treatment. [, ]

Relevance: Dapagliflozin is another drug used in heart failure treatment, and its efficacy has been compared to Vericiguat in network meta-analyses. [, ]

Omecamtiv Mecarbil

Compound Description: Omecamtiv mecarbil is a selective cardiac myosin activator being investigated as a treatment for heart failure. []

Relevance: Like Vericiguat, Omecamtiv mecarbil represents a novel therapeutic approach for heart failure. Comparing the efficacy and safety of these drugs helps determine their respective roles in HF management. []

Classification
  • Type: Small Molecule
  • Drug Class: Soluble guanylate cyclase stimulators
  • Pharmaceutical Formulation: Available as film-coated tablets in dosages of 2.5 mg, 5 mg, and 10 mg .
Synthesis Analysis

The synthesis of Vericiguat involves several intricate steps, primarily focusing on constructing its fluoropyrazolopyridine core. The process can be summarized as follows:

  1. Preparation of α-Fluoro-β-(dialkylamino)acrylaldehyde Intermediate:
    • An SN2 reaction between 2,2,3,3-tetrafluoropropyltosylate and morpholine yields an intermediate with an 85% yield.
    • This intermediate undergoes methylation to form a quaternary ammonium salt, followed by elimination reactions to produce the desired α-fluoro-β-(dialkylamino)acrylaldehyde .
  2. Formation of the Fluoropyrazolopyridine Core:
    • The next step involves acid-mediated condensation of ethyl β-cyanopyruvate sodium salt with hydrazine to create aminopyrazole.
    • This aminopyrazole is then condensed with the previously formed acrylaldehyde intermediate in the presence of lithium chloride and trimethylsilyl chloride to form the fluoropyrazolopyridine structure .
  3. Final Steps:
    • The synthesis concludes with the formation of guanidine hydrochloride through a series of reactions involving nitrile conversion and subsequent reduction, achieving a high yield of Vericiguat .
Molecular Structure Analysis

Vericiguat has a complex molecular structure characterized by its chemical formula C19H16F2N8O2C_{19}H_{16}F_{2}N_{8}O_{2} and a molecular weight of approximately 426.39 g/mol. Its structural representation highlights various functional groups that contribute to its pharmacological activity:

  • Chemical Structure:
    • The compound features a pyrimidine ring system, which is integral to its mechanism of action.
    • The presence of fluorine atoms enhances its metabolic stability and bioavailability .

Structural Data

  • CAS Registry Number: 1350653-20-1
  • Molecular Weight: 426.39 g/mol
  • Solubility: Freely soluble in dimethyl sulfoxide; slightly soluble in acetone; very slightly soluble in ethanol and acetonitrile .
Chemical Reactions Analysis

Vericiguat's synthesis involves several key chemical reactions:

  1. SN2 Reaction: Utilized for creating the initial α-fluoro-β-(dialkylamino)acrylaldehyde.
  2. Condensation Reactions: These are crucial for forming the core structure, particularly between hydrazine and β-cyanopyruvate.
  3. Reduction Reactions: Employed to convert intermediates into Vericiguat with high yields.

These reactions highlight Vericiguat's synthetic pathway's complexity and efficiency, ensuring that it maintains its pharmacological properties while minimizing metabolic degradation .

Mechanism of Action

Vericiguat functions as a direct stimulator of soluble guanylate cyclase. It enhances intracellular levels of cyclic guanosine monophosphate (cGMP), which is pivotal for various physiological processes such as:

  • Regulating vascular tone
  • Modulating cardiac contractility
  • Facilitating cardiac remodeling

By stimulating soluble guanylate cyclase independently of nitric oxide, Vericiguat compensates for deficiencies in the nitric oxide-cGMP signaling pathway often seen in heart failure patients . This mechanism not only improves vascular function but also reduces myocardial stress associated with heart failure.

Physical and Chemical Properties Analysis

Vericiguat exhibits several notable physical and chemical properties:

  • Physical State: Solid
  • Solubility: Freely soluble in dimethyl sulfoxide; slightly soluble in acetone; very slightly soluble in ethanol.
  • Partition Coefficient (log P): 2.99, indicating moderate lipophilicity.
  • pKa Values:
    • Strongest acidic: 11.84
    • Strongest basic: 3.53
  • Polar Surface Area: 146.86 Ų

These properties are significant for understanding Vericiguat's bioavailability and pharmacokinetics .

Applications

Vericiguat is primarily applied in clinical settings for managing chronic systolic heart failure. Its role as a soluble guanylate cyclase stimulator makes it particularly valuable for:

  • Reducing cardiovascular mortality risk
  • Decreasing hospitalization rates due to heart failure exacerbations

Research continues to explore additional therapeutic applications within cardiovascular medicine, given its unique mechanism that addresses nitric oxide deficiency effectively .

Introduction to Vericiguat in Heart Failure Therapeutics

Historical Context of Soluble Guanylate Cyclase (sGC) Modulation in Cardiovascular Disease

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway represents a fundamental regulatory mechanism for vascular tone, cardiac contractility, and anti-remodeling processes. Historically, cardiovascular therapeutics targeting this pathway relied on organic nitrates (e.g., nitroglycerin) and phosphodiesterase inhibitors (e.g., sildenafil). However, these agents faced significant limitations: NO-dependent therapeutics became ineffective under oxidative stress conditions commonly observed in heart failure, where reactive oxygen species oxidize sGC’s heme moiety, rendering it insensitive to NO [10]. Additionally, chronic nitrate use induced tolerance development and posed risks of cytotoxic peroxynitrite formation [10]. These challenges spurred drug discovery efforts for direct sGC modulators, classified into two categories:

  • sGC stimulators (e.g., vericiguat, riociguat): Enhance sGC activity synergistically with endogenous NO and independently of NO under pathological conditions. They bind a distinct allosteric site to stabilize NO binding and increase catalytic GTP-to-cGMP conversion [6] [10].
  • sGC activators (e.g., cinaciguat): Target oxidized/heme-free sGC, replacing the heme group to restore enzyme function [10].

Early compounds like the benzylindazole derivative YC-1 demonstrated proof-of-concept but lacked specificity, inhibiting phosphodiesterases non-selectively [10]. Pharmacological optimization yielded pyrazolopyridine derivatives (BAY 41-2272, BAY 41-8543) with improved sGC specificity, culminating in riociguat’s approval for pulmonary hypertension in 2013. Vericiguat emerged as a next-generation stimulator optimized for once-daily dosing and enhanced resistance to oxidative metabolism, addressing heart failure’s unique pathophysiology [6] [9].

Table 1: Evolution of sGC Modulators

CompoundClassKey AdvancementClinical Application
YC-1Early stimulatorFirst synthetic sGC stimulator; PDE5 inhibitionPreclinical only
RiociguatsGC stimulatorHigher specificity; NO-independent activityPulmonary hypertension (2013)
CinaciguatsGC activatorActivates oxidized/heme-free sGCDiscontinued (hypotension)
VericiguatsGC stimulatorOnce-daily dosing; metabolic stabilityHFrEF (2021)

The Burden of Heart Failure: Epidemiological and Socioeconomic Imperatives for Novel Therapies

Heart failure (HF) affects over 64 million people globally, with heart failure with reduced ejection fraction (HFrEF) constituting approximately 50% of cases [4] [7]. In the United States alone, HF hospitalizations exceeded 35 million between 2010–2017, driven largely by worsening chronic HF characterized by frequent decompensation events [6]. Prognosis remains dismal: ~25% of patients die within one year of hospitalization, and over 50% experience rehospitalization within 30 days of a worsening event [4] [7]. The economic burden is staggering, with total HF-related costs projected to reach $69.8 billion by 2030 in the U.S. [6].

HFrEF pathophysiology involves impaired NO-sGC-cGMP signaling, reducing cardioprotective cGMP levels. This deficiency exacerbates ventricular remodeling, myocardial stiffness, and endothelial dysfunction [1] [4]. Despite guideline-directed medical therapy (GDMT) – including beta-blockers, RAS inhibitors, MRAs, and SGLT2 inhibitors – residual risk persists, particularly following hospitalization. This unmet need highlighted the necessity for therapies targeting novel pathways like sGC stimulation.

Vericiguat as a First-in-Class sGC Stimulator: Development Timeline and Regulatory Milestones

Vericiguat (methyl (4,6-diamino-2-(5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-yl)carbamate) was co-developed by Merck & Co. and Bayer AG as the first oral sGC stimulator for HFrEF [6] [9]. Its development program progressed through methodical clinical phases:

  • Phase II (SOCRATES-REDUCED, 2015): Tested vericiguat (1.25–10 mg/day) in 456 HFrEF patients post-worsening event. While NT-proBNP reduction was non-significant vs. placebo, the trial established dose tolerability and informed Phase III dosing [4] [6].
  • Phase III (VICTORIA, 2020): A landmark trial randomizing 5,050 HFrEF patients (LVEF <45%; recent hospitalization/IV diuretic use) to vericiguat (titrated to 10 mg/day) or placebo plus GDMT. Vericiguat significantly reduced the primary composite endpoint of cardiovascular death or HF hospitalization (Hazard Ratio [HR]: 0.90; 95% CI: 0.82–0.98; p=0.019), translating to a 4.2% absolute risk reduction over one year [1] [7]. Subgroup analyses confirmed consistency across age, sex, and baseline NT-proBNP levels (<8000 pg/mL) [1] [4].

Table 2: VICTORIA Trial Efficacy Outcomes

EndpointVericiguat (n=2526)Placebo (n=2524)Hazard Ratio (95% CI)P-value
Primary: CV death or HF hosp.35.6% per year38.2% per year0.90 (0.82–0.98)0.019
Cardiovascular death16.4%17.5%0.93 (0.81–1.06)NS
Heart failure hospitalization27.4%29.6%0.90 (0.81–0.99)0.02

Based on VICTORIA, the U.S. FDA granted priority review approval to vericiguat (VERQUVO®) on January 19, 2021, for reducing cardiovascular death and HF hospitalization in symptomatic chronic HFrEF (LVEF <45%) following a worsening event [5] [7]. The European Medicines Agency (EMA) and Pharmaceuticals and Medical Devices Agency (PMDA) followed with approvals in July 2021 and June 2021, respectively, solidifying its global role in HFrEF management [6]. Vericiguat’s approval marked a paradigm shift as the first therapy specifically indicated for high-risk HFrEF patients post-decompensation, addressing a critical gap in GDMT [7].

Table 3: Key Regulatory Milestones for Vericiguat

DateEventRegion/Agency
Jan 2021First FDA approvalUSA
Jun 2021Marketing authorizationJapan (PMDA)
Jul 2021Approval for symptomatic chronic HFEurope (EMA)
2021–2023Expanded approvals in ~75 countriesGlobal

Properties

CAS Number

1350653-20-1

Product Name

Vericiguat

IUPAC Name

methyl N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate

Molecular Formula

C19H16F2N8O2

Molecular Weight

426.4 g/mol

InChI

InChI=1S/C19H16F2N8O2/c1-31-19(30)25-14-15(22)26-17(27-16(14)23)13-11-6-10(20)7-24-18(11)29(28-13)8-9-4-2-3-5-12(9)21/h2-7H,8H2,1H3,(H,25,30)(H4,22,23,26,27)

InChI Key

QZFHIXARHDBPBY-UHFFFAOYSA-N

SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1021189; BAY 1021189; BAY-1021189; BAY10-21189; BAY-10-21189; BAY 10-21189; Vericiguat.

Canonical SMILES

COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=C(C=N3)F)CC4=CC=CC=C4F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.